molecular formula C6H6N2O3 B15309720 2-Hydroxy-2-(2-pyrazinyl)acetic Acid

2-Hydroxy-2-(2-pyrazinyl)acetic Acid

Katalognummer: B15309720
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: WAFRJIHSDWQXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(pyrazin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(pyrazin-2-yl)acetic acid typically involves the reaction of pyrazine-2-carboxylic acid with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pyrazine-2-carboxylic acid} + \text{Glyoxylic acid} \rightarrow \text{2-Hydroxy-2-(pyrazin-2-yl)acetic acid} ]

Industrial Production Methods

While specific industrial production methods for 2-hydroxy-2-(pyrazin-2-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazine-2-carboxylic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: 2-Hydroxy-2-(pyrazin-2-yl)ethanol.

    Substitution: Various substituted pyrazine derivatives, depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(pyrazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-hydroxy-2-(pyrazin-2-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazine ring can interact with nucleic acids, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazine-2-carboxylic acid: Similar in structure but lacks the hydroxyl group.

    2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.

    2-Hydroxy-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring, which is a fused ring system with different properties.

Uniqueness

2-Hydroxy-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups attached to the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H6N2O3

Molekulargewicht

154.12 g/mol

IUPAC-Name

2-hydroxy-2-pyrazin-2-ylacetic acid

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3,5,9H,(H,10,11)

InChI-Schlüssel

WAFRJIHSDWQXKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.